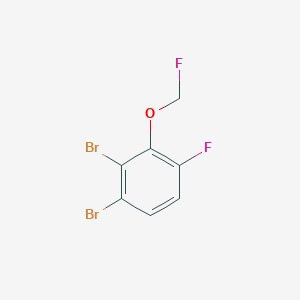

1,2-Dibromo-4-fluoro-3-(fluoromethoxy)benzene

Description

1,2-Dibromo-4-fluoro-3-(fluoromethoxy)benzene (CAS: 1804933-46-7) is a halogenated aromatic compound with the molecular formula C₇H₄Br₂F₂O and a molecular weight of 301.91 g/mol . It features two bromine atoms at positions 1 and 2, a fluorine atom at position 4, and a fluoromethoxy group (-OCH₂F) at position 2. This compound is classified as a specialty chemical, typically supplied with a purity of ≥98% for research applications, and is listed by suppliers such as Chemenu Inc. .

Properties

Molecular Formula |

C7H4Br2F2O |

|---|---|

Molecular Weight |

301.91 g/mol |

IUPAC Name |

1,2-dibromo-4-fluoro-3-(fluoromethoxy)benzene |

InChI |

InChI=1S/C7H4Br2F2O/c8-4-1-2-5(11)7(6(4)9)12-3-10/h1-2H,3H2 |

InChI Key |

NNUZWVVLTQETLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)OCF)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

1,4-Dibromo-2,3-difluorobenzene (CAS: 156682-52-9)

- Molecular Formula : C₆H₂Br₂F₂

- Molecular Weight : 291.89 g/mol

- Substituents : Bromine at positions 1 and 4; fluorine at positions 2 and 3.

- Key Differences: Lacks the fluoromethoxy group, resulting in reduced steric bulk and polarity.

- Applications : Used in organic synthesis and material science, particularly in cross-coupling reactions due to its bromine substituents .

- Safety : Classified as a laboratory chemical requiring handling by qualified personnel in controlled environments .

1,2-Difluoro-3-methoxybenzene

- Molecular Formula : C₇H₆F₂O

- Molecular Weight : 144.12 g/mol

- Substituents : Fluorine at positions 1 and 2; methoxy (-OCH₃) at position 3.

- Key Differences : Replaces bromine with fluorine and uses a methoxy group instead of fluoromethoxy. This reduces molecular weight and reactivity in substitution reactions.

- Applications : Common in medicinal chemistry as a building block for fluorinated drug candidates .

2-Bromo-4-chloro-6-nitrotoluene (CAS: 885518-95-6)

- Molecular Formula: C₇H₅BrClNO₂

- Molecular Weight : 265.48 g/mol

- Substituents: Bromine at position 2, chlorine at 4, nitro (-NO₂) at 6, and methyl (-CH₃) at the toluene backbone.

- Key Differences : Incorporates nitro and methyl groups, enhancing electrophilicity and steric hindrance. The toluene backbone differentiates it from benzene derivatives.

- Applications : Used in synthesizing dyes and explosives due to its nitro functionality .

Comparative Data Table

Substituent Effects and Reactivity

Electron-Withdrawing vs. Electron-Donating Groups :

- The fluoromethoxy group (-OCH₂F) in the target compound is electron-withdrawing due to fluorine’s electronegativity, contrasting with the electron-donating methoxy group (-OCH₃) in 1,2-difluoro-3-methoxybenzene. This difference impacts aromatic electrophilic substitution rates .

- Bromine substituents in both the target compound and 1,4-dibromo-2,3-difluorobenzene enhance reactivity in Suzuki-Miyaura couplings, but the fluoromethoxy group may introduce steric challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.